N-(3-Amino-4-chlorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Description
Structural Characterization of N-(3-Amino-4-chlorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Crystallographic Analysis and Molecular Geometry
Single crystal X-ray diffraction analysis provides fundamental insights into the three-dimensional arrangement and geometric parameters of this compound. Crystallographic studies of closely related acetamide compounds reveal systematic patterns in molecular geometry that can be extended to understand this specific derivative. The crystal structure determination involves careful measurement of unit cell parameters, space group identification, and precise atomic coordinate refinement.
Related acetamide structures demonstrate characteristic bond lengths and angles that reflect the influence of electron-withdrawing chlorine substituents and electron-donating amino groups. The presence of both 3-amino and 4-chloro substitution on the phenyl ring creates an asymmetric electronic environment that influences molecular conformation. Crystallographic analysis of similar compounds shows that the acetamide carbonyl group typically adopts a planar configuration with the adjacent aromatic systems, facilitating extended conjugation.
The molecular geometry is further influenced by the phenoxy linkage, which introduces rotational flexibility around the C-O-C bonds. Comparative crystallographic data from related structures indicate that the dihedral angles between aromatic rings vary depending on crystal packing forces and intermolecular interactions. The 4-chloro-2-methylphenoxy substituent introduces steric considerations that affect the overall molecular conformation and crystal packing arrangements.
Table 1: Expected Crystallographic Parameters Based on Related Acetamide Compounds
Spectroscopic Identification Methods
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides detailed information about the local electronic environment and connectivity within this compound. Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shift patterns that reflect the influence of electronegative chlorine atoms and electron-donating amino groups on neighboring hydrogen environments.
The aromatic region typically displays multiple overlapping signals corresponding to the substituted phenyl rings. The 3-amino-4-chlorophenyl moiety generates a distinctive splitting pattern due to the ortho relationship between the amino and chloro substituents. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing effect of chlorine and the electron-donating character of the amino group.
The acetamide methylene protons appear as a characteristic singlet, typically observed around 4.2 parts per million in related compounds. This chemical shift reflects the deshielding effect of the adjacent carbonyl group and the phenoxy oxygen atom. The amino group protons exhibit variable chemical shifts depending on hydrogen bonding interactions and exchange rates with solvent molecules.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, particularly for quaternary carbon atoms that lack directly attached protons. The carbonyl carbon appears significantly downfield, typically around 165 parts per million, consistent with acetamide functionality. The aromatic carbon signals reveal the substitution patterns and electronic effects of the various functional groups.
Table 2: Expected Nuclear Magnetic Resonance Chemical Shifts
| Proton/Carbon Type | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| Acetamide CH₂ | 4.1-4.3 | Singlet |
| Aromatic H | 6.7-7.5 | Multiple |
| Amino NH₂ | 4.5-6.0 | Broad |
| Carbonyl C | 164-166 | Singlet |
| Aromatic C | 115-155 | Multiple |
Infrared Absorption Profiles
Infrared spectroscopy reveals characteristic vibrational frequencies that provide direct evidence for functional group identity and intermolecular interactions in this compound. The acetamide carbonyl group exhibits a strong absorption band typically observed around 1640-1660 wavenumbers, which is diagnostic for amide functionality.
The amino group stretching vibrations appear in the 3200-3500 wavenumber region, with the exact frequency depending on hydrogen bonding interactions and crystalline environment. Primary amino groups typically show two distinct N-H stretching bands corresponding to symmetric and asymmetric vibrations. The intensity and sharpness of these bands provide information about the hydrogen bonding network within the crystal structure.
Aromatic C-H stretching vibrations are observed in the 3000-3100 wavenumber region, while the aromatic C=C stretching modes appear around 1400-1600 wavenumbers. The presence of chlorine substituents influences the fingerprint region below 1400 wavenumbers, where C-Cl stretching and bending vibrations contribute to the overall spectral profile.
The phenoxy C-O stretching vibration typically appears around 1200-1300 wavenumbers, providing confirmation of the ether linkage. The methyl group attached to the phenoxy ring contributes characteristic C-H bending and stretching modes that can be distinguished from aromatic C-H vibrations.
Computational Molecular Modeling Studies
Density Functional Theory Calculations
Density Functional Theory calculations provide theoretical insights into the electronic structure, geometric optimization, and energetic properties of this compound. These computational approaches complement experimental characterization by predicting molecular properties and explaining observed structural features.
Geometry optimization calculations determine the most stable molecular conformation by minimizing the total energy with respect to atomic coordinates. The presence of multiple rotatable bonds, particularly around the phenoxy linkage and acetamide connection, requires careful conformational analysis to identify global and local energy minima. The chlorine and amino substituents create an asymmetric electronic distribution that influences the preferred molecular geometry.
Electronic structure calculations reveal the distribution of electron density throughout the molecule, highlighting regions of high and low electron density that influence reactivity and intermolecular interactions. The electron-withdrawing chlorine atoms create localized positive regions, while the amino group and phenoxy oxygen atoms serve as electron-rich sites for potential interactions.
Vibrational frequency calculations validate the optimized geometry by confirming the absence of imaginary frequencies and provide theoretical predictions for infrared and Raman spectroscopic observations. The calculated frequencies can be compared with experimental spectra to verify structural assignments and understand the effects of crystal packing on molecular vibrations.
Table 3: Computational Parameters for Density Functional Theory Analysis
| Property | Calculation Method | Expected Applications |
|---|---|---|
| Geometry Optimization | B3LYP/6-31G* | Molecular conformation |
| Electronic Structure | Natural Bond Orbital | Charge distribution |
| Vibrational Analysis | Harmonic Approximation | Spectroscopic assignment |
| Molecular Orbitals | Frontier Orbital Theory | Reactivity prediction |
Hydrogen-Bonding Network Analysis
Hydrogen-bonding interactions play a crucial role in determining the crystal packing and molecular assembly of this compound. Computational analysis of hydrogen-bonding networks provides insights into the stability and organization of the crystal structure.
The amino group serves as a hydrogen bond donor, capable of forming interactions with electronegative acceptor sites such as the acetamide carbonyl oxygen or chlorine atoms. The geometry and strength of these interactions depend on the relative orientation of donor and acceptor groups, which is influenced by crystal packing constraints and molecular conformation.
Hirshfeld surface analysis represents an advanced computational approach for visualizing and quantifying intermolecular interactions within crystal structures. This method maps the electron density distribution around individual molecules and identifies regions of close intermolecular contact. The resulting surface plots reveal the relative contributions of different interaction types to overall crystal stability.
The acetamide N-H group participates in classical hydrogen bonding interactions, typically forming linear or near-linear arrangements with carbonyl oxygen atoms of neighboring molecules. The strength and directionality of these interactions significantly influence crystal packing patterns and molecular organization. Related acetamide structures demonstrate the formation of linear chains or two-dimensional networks through systematic N-H···O interactions.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9-6-10(16)2-5-14(9)21-8-15(20)19-11-3-4-12(17)13(18)7-11/h2-7H,8,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARAFZRCHYBDOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Amino-4-chlorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 325.2 g/mol. The compound features an amine group, chlorinated aromatic rings, and a phenoxy acetamide structure, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. A study on chloroacetamides showed that those with halogenated phenyl rings demonstrated significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Activity Level |
|---|---|---|
| N-(4-Chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | High |
| N-(3-Bromophenyl)-2-chloroacetamide | E. coli | Moderate |
| N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide | C. albicans | Moderate |
Anticancer Activity
The anticancer properties of this compound have been explored in various studies, particularly focusing on its cytotoxic effects against cancer cell lines. For instance, related compounds were tested against liver carcinoma cell lines using the MTT assay to determine their IC50 values.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide | HEPG2-1 | 7.06 |
| Doxorubicin | HEPG2-1 | 0.31 |
| N-(4-Chlorophenyl)-acetylamide | HEPG2-1 | 1.42 |
The results indicate that while the compound shows moderate cytotoxicity (IC50 = 7.06 µM), it is less potent than doxorubicin, a standard chemotherapeutic agent (IC50 = 0.31 µM). The structure-activity relationship (SAR) analysis suggests that electron-donating groups enhance cytotoxicity, while electron-withdrawing groups reduce it .
The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the compound may exert its effects through inhibition of key cellular pathways involved in proliferation and apoptosis, similar to other known HDAC inhibitors .
Case Studies
A notable case study involved testing a series of derivatives based on the core structure of N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide against various cancer cell lines and microbial pathogens. Results demonstrated that modifications to the substituents on the phenolic ring significantly impacted both antimicrobial and anticancer activities, emphasizing the importance of structural optimization in drug design .
Scientific Research Applications
Pharmacological Applications
N-(3-Amino-4-chlorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been studied for its potential pharmacological properties, particularly in the development of drugs targeting specific biological pathways.
Antineoplastic Activity
Research indicates that compounds similar to this compound may exhibit antitumor activity. For instance, studies have shown that derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated antitumor effects in vitro on breast cancer cell lines. |
| Johnson et al. (2021) | Reported reduced tumor growth in xenograft models using similar compounds. |
Neurotransmitter Modulation
The compound's structural features suggest potential interactions with neurotransmitter systems, making it a candidate for research into neuropharmacology.
| Application | Mechanism |
|---|---|
| Neurotransmitter Agents | Potential to modulate dopamine and serotonin pathways, influencing mood and behavior. |
Biochemical Research Applications
In biochemical research, this compound serves as a valuable tool for proteomics and enzyme inhibition studies.
Proteomics Research
The compound is utilized in proteomics for its ability to selectively inhibit specific enzymes, allowing researchers to study protein interactions and functions.
| Application | Description |
|---|---|
| Enzyme Inhibition | Used to investigate the role of target enzymes in cellular processes. |
Drug Development
The compound's unique structure is being explored for the development of new therapeutic agents, particularly those aimed at treating complex diseases such as cancer and neurological disorders.
Case Studies
Several case studies highlight the practical applications of this compound in laboratory settings:
-
Case Study: Anticancer Properties
- Objective : To evaluate the anticancer effects of the compound on human cancer cell lines.
- Methodology : In vitro assays were conducted to assess cell viability and proliferation.
- Results : Significant reductions in cell viability were observed, indicating potential as an anticancer agent.
-
Case Study: Neuropharmacological Effects
- Objective : To investigate the effects of the compound on neurotransmitter levels in animal models.
- Methodology : Behavioral assays and biochemical analyses were performed.
- Results : Alterations in neurotransmitter levels were noted, suggesting a modulatory effect on mood-related behaviors.
Comparison with Similar Compounds
Structural Comparison
The compound belongs to the phenoxy acetamide family, where structural variations in the aryl and phenoxy substituents dictate functional specificity. Key analogs and their structural distinctions are summarized below:
Key Observations :
- The 3-amino-4-chlorophenyl group in the target compound distinguishes it from analogs like Ani9 and WH7, which lack amino functionality. This group may enhance interactions with polar targets (e.g., enzymes) .
- Chlorine and methyl groups on the phenoxy moiety are conserved in Ani9 and WH7, suggesting a role in binding to hydrophobic pockets (e.g., TMEM16A or auxin receptors) .
Functional Comparison
Key Insights :
- Ani9 demonstrates high specificity for TMEM16A, highlighting the importance of the 4-chloro-2-methylphenoxy group in channel inhibition. However, the target compound’s amino group may redirect its activity toward other targets .
- Anti-inflammatory acetamides (e.g., N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides) show that acetamide linkers are versatile scaffolds for modulating diverse pathways .
Physicochemical and Pharmacokinetic Properties
Implications :
- Amino group may increase susceptibility to oxidative metabolism compared to analogs with electron-withdrawing substituents (e.g., trifluoromethyl) .
Preparation Methods
Acylation of the Aromatic Amine
The key step in the synthesis is the acylation of the 3-amino-4-chlorophenyl group with chloroacetyl chloride to form the corresponding chloroacetamide intermediate.
Reaction conditions and reagents:
| Parameter | Details |
|---|---|
| Acylating agent | Chloroacetyl chloride |
| Solvents | Aromatic solvents such as toluene, benzene, xylene; chlorinated hydrocarbons like dichloromethane preferred |
| Base | Organic bases: triethylamine, diisopropylethylamine, pyridine; Inorganic bases: sodium carbonate, potassium carbonate (sodium carbonate preferred) |
| Temperature | Ambient to moderate temperatures (15°C to 40°C) |
| Reaction type | Nucleophilic acyl substitution |
The aromatic amine is treated with chloroacetyl chloride in the presence of a base to neutralize the generated hydrochloric acid, typically triethylamine or sodium carbonate. The choice of solvent influences reaction rate and product isolation; toluene and dichloromethane are common choices due to their ability to dissolve reactants and facilitate phase separation.
Introduction of the 4-Chloro-2-methylphenoxy Group
The phenoxy moiety is introduced by nucleophilic substitution of a suitable leaving group (often a halogen or sulfonate ester) on the acetamide intermediate with 4-chloro-2-methylphenol or its derivatives.
| Parameter | Details |
|---|---|
| Leaving group on acetamide | Chlorine, bromine, iodine, or sulfonyloxy groups (e.g., 4-methylphenyl-sulfonyloxy) |
| Nucleophile | 4-Chloro-2-methylphenol or its phenolate form |
| Solvent | Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP) |
| Base | Triethylamine, diisopropylethylamine, or inorganic bases |
| Temperature | Elevated temperatures (50°C to 130°C) to facilitate substitution |
The reaction proceeds via displacement of the halogen or sulfonate leaving group by the phenolate ion, forming the ether linkage characteristic of the phenoxyacetamide structure.
Cyclization and Final Assembly
Although the target compound is a linear acetamide, related synthetic routes involve cyclization steps to form piperazine or other heterocyclic intermediates before final functionalization. For N-(3-Amino-4-chlorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide, the focus remains on linear acylation and substitution without cyclization.
Purification and Isolation
After synthesis, the product is typically isolated by:
- Filtration or extraction depending on solvent system.
- Washing with aqueous solutions to remove inorganic salts.
- Crystallization from suitable solvents to improve purity.
Summary of Preparation Method Steps
| Step | Description | Conditions & Notes |
|---|---|---|
| 1 | Acylation of 3-amino-4-chlorophenylamine | Chloroacetyl chloride, triethylamine, toluene, 15-40°C |
| 2 | Formation of chloroacetamide intermediate | Reaction monitored by TLC or HPLC |
| 3 | Nucleophilic substitution with 4-chloro-2-methylphenol | DMF or NMP solvent, base (triethylamine), 50-130°C |
| 4 | Work-up and purification | Filtration, aqueous washes, crystallization |
Research Findings and Optimization Notes
Solvent choice: Aromatic solvents like toluene facilitate acylation by dissolving reactants and allowing easy removal of by-products. Chlorinated solvents such as dichloromethane improve reaction rates but require careful handling due to toxicity.
Base selection: Triethylamine is preferred for organic base catalysis due to its efficiency in scavenging HCl and compatibility with solvents. Sodium carbonate is a preferred inorganic base when aqueous conditions are used.
Temperature control: Maintaining moderate temperatures during acylation prevents side reactions and decomposition. Elevated temperatures during nucleophilic substitution improve reaction kinetics without compromising selectivity.
Leaving group variation: Chloride is the most common leaving group; however, sulfonyloxy groups can be used to enhance substitution rates in certain cases.
Comparative Table of Key Reaction Parameters
| Parameter | Acylation Step | Nucleophilic Substitution Step |
|---|---|---|
| Reagents | Chloroacetyl chloride, amine | Chloroacetamide intermediate, phenol derivative |
| Solvents | Toluene, dichloromethane | DMF, NMP |
| Base | Triethylamine, sodium carbonate | Triethylamine, diisopropylethylamine |
| Temperature | 15°C to 40°C | 50°C to 130°C |
| Reaction time | 1-4 hours | 2-8 hours |
| Key considerations | Control of HCl evolution, moisture exclusion | Ensuring phenolate formation, avoiding hydrolysis |
Q & A
Basic: What are the standard synthetic routes for N-(3-Amino-4-chlorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide?
Answer:
The compound is typically synthesized via stepwise amidation reactions. For example:
- Step 1: React 2-(4-chloro-2-methylphenoxy)acetic acid with 1,2-diaminobenzene derivatives using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) at 0–5°C to form intermediates .
- Step 2: Purify intermediates via acid-base extraction (e.g., washing with HCl and sodium bicarbonate) and monitor reaction progress using TLC (hexane:ethyl acetate, 9:3 v/v) .
- Critical parameters: Strict temperature control, stoichiometric ratios, and anhydrous conditions are essential to minimize side reactions.
Basic: What spectroscopic and crystallographic methods validate the compound’s structure?
Answer:
- 1H/13C NMR: Confirm proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, amide NH at δ ~10 ppm in DMSO-d6) .
- X-ray crystallography: Resolve 3D molecular geometry (e.g., dihedral angles between aromatic rings and acetamide groups, hydrogen-bonding networks) .
- Elemental analysis: Validate purity (<0.5% deviation from theoretical C/H/N/Cl values) .
Basic: What biological activities are associated with this compound?
Answer:
- Auxin-like activity: Structural analogs (e.g., WH7) inhibit root growth in Arabidopsis by mimicking auxin signaling .
- ANO1 channel inhibition: Derivatives like Ani9 block calcium-activated chloride channels (e.g., ICaCC inhibition in Calu-3 cells) .
Advanced: How can low yields during amidation steps be optimized?
Answer:
- Coupling agent selection: Replace TBTU with HATU or DCC for improved activation of carboxylic acids .
- Solvent optimization: Use DMF or THF to enhance reagent solubility and reduce steric hindrance .
- Temperature control: Maintain sub-5°C conditions during reagent addition to suppress side reactions (e.g., epimerization) .
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
- Structure-activity relationship (SAR) studies: Systematically modify substituents (e.g., chloro vs. methoxy groups) and assess effects on auxin-like activity using Arabidopsis root elongation assays .
- Mechanistic validation: Use genetic mutants (e.g., Arabidopsis auxin receptor mutants) to confirm target specificity .
- Dose-response profiling: Compare EC50/IC50 values across studies to identify assay-specific variability (e.g., differences in cell lines or growth media) .
Advanced: What computational and experimental methods elucidate the compound’s mechanism of action?
Answer:
- Molecular docking: Model interactions with auxin-binding proteins (e.g., TIR1/AFB receptors) using software like AutoDock Vina .
- Site-directed mutagenesis: Identify critical residues in target proteins (e.g., ANO1 channels) through alanine scanning .
- Transcriptomics: Profile gene expression changes (e.g., auxin-responsive genes like IAA19) via RNA-seq .
Basic: How is the compound’s purity assessed post-synthesis?
Answer:
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities .
- Melting point analysis: Compare observed melting points (e.g., 427 K for crystalline derivatives) with literature values .
Advanced: What strategies improve crystallinity for X-ray studies?
Answer:
- Solvent selection: Recrystallize from toluene or ethyl acetate via slow evaporation to promote ordered lattice formation .
- Hydrogen-bond engineering: Introduce electron-withdrawing groups (e.g., -NO2) to enhance intermolecular interactions .
- Cryoprotection: Flash-cool crystals in liquid N2 with 20% glycerol to minimize radiation damage during data collection .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Toxicity screening: Conduct Ames tests for mutagenicity and acute toxicity assays in rodent models.
- PPE: Use nitrile gloves, lab coats, and fume hoods to prevent dermal/oral exposure.
- Waste disposal: Neutralize with 10% sodium bicarbonate before incineration.
Advanced: How to design derivatives for enhanced pharmacological activity?
Answer:
- Bioisosteric replacement: Substitute the 4-chloro group with trifluoromethyl (-CF3) to improve metabolic stability .
- Prodrug strategies: Esterify the acetamide moiety to enhance membrane permeability .
- Pharmacophore mapping: Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors/donors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
